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Compound of Interest

Compound Name: Boc-Phe-Gly-OH

Cat. No.: B558098

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
N-a-tert-Butoxycarbonyl-L-phenylalanyl-L-glycine (Boc-Phe-Gly-OH). It is intended for
researchers, scientists, and drug development professionals involved in peptide synthesis and
characterization. This document outlines the expected spectroscopic data (NMR, IR, and MS),
detailed experimental protocols for their acquisition, and a logical workflow for the analytical
process.

Data Presentation

The following tables summarize the expected quantitative data for Boc-Phe-Gly-OH based on
typical values for Boc-protected amino acids and glycine-containing dipeptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted *H NMR Data for Boc-Phe-Gly-OH (400 MHz, DMSO-ds)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Carboxylic Acid (-
~12.7 brs 1H
COOH)
~8.2 t 1H Glycine Amide (-NH)
Phenylalanine
~73-7.1 m 5H _
Aromatic (-CeHs)
Phenylalanine Amide
~7.0 d 1H
(-NH)
~4.2 m 1H Phenylalanine a-CH
~3.8 d 2H Glycine a-CH:z
~3.0,~2.8 m 2H Phenylalanine 3-CH>
~1.3 s 9H Boc group (-C(CHs)3)

Table 2: Predicted 3C NMR Data for Boc-Phe-Gly-OH (100 MHz, DMSO-de)
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Chemical Shift (6) ppm

Assignment

~172.0 Glycine Carbonyl (-C=0)

~171.5 Phenylalanine Carbonyl (-C=0)
~155.5 Boc Carbonyl (-O-C=0)

~138.0 Phenylalanine Aromatic C (quaternary)
~129.0 Phenylalanine Aromatic CH

~128.0 Phenylalanine Aromatic CH

~126.0 Phenylalanine Aromatic CH

~78.0 Boc Quaternary Carbon (-C(CHs)3)
~56.0 Phenylalanine a-CH

~41.0 Glycine a-CH:2

~37.5 Phenylalanine 3-CH:

~28.0 Boc Methyls (-C(CHs)3)

Infrared (IR) Spectroscopy Data

Table 3: Expected IR Absorption Bands for Boc-Phe-Gly-OH
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Wavenumber (cm~?)

Intensity

Assignment

O-H (Carboxylic Acid), N-H

3400 - 3200 Strong, Broad )
(Amide) stretch
3100 - 3000 Medium Aromatic C-H stretch
] Aliphatic C-H stretch (Boc
2980 - 2960 Medium
group)
~1740 Strong C=0 stretch (Carboxylic Acid)
~1690 Strong C=0 stretch (Boc urethane)
~1650 Strong C=0 stretch (Amide I)
~1530 Strong N-H bend (Amide II)
) C-H bend (Boc group, CHz,
1450, 1370 Medium
CHs)
C-O stretch (Boc and
~1250 Strong ] )
Carboxylic Acid)
_ Aromatic C-H out-of-plane
~700 Medium

bend

Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Data for Boc-Phe-Gly-OH

Parameter Value

Molecular Formula C16H22N20s5
Molecular Weight 322.36 g/mol
Monoisotopic Mass 322.1529 Da

[M+H]* (Protonated)

323.1607 m/z

[M+Na]* (Sodiated)

345.1426 m/z

[M-H]~ (Deprotonated)

321.1452 m/z
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Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Boc-Phe-Gly-OH in approximately 0.6 mL of
deuterated dimethyl sulfoxide (DMSO-de). The use of DMSO-de is recommended to observe
the exchangeable amide and carboxylic acid protons.

e Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: 0-14 ppm.

o Number of Scans: 16-32.

o Relaxation Delay: 1-2 seconds.

o Temperature: 298 K.

e 13C NMR Acquisition:

o

Pulse Program: Proton-decoupled pulse sequence.

[¢]

Spectral Width: 0-200 ppm.

o

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

[e]

Relaxation Delay: 2-5 seconds.

o

Temperature: 298 K.

o Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual
solvent peak of DMSO-ds (6 = 2.50 ppm for *H and & = 39.52 ppm for 13C).
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Infrared (IR) Spectroscopy

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the powdered
sample is placed directly on the ATR crystal. For a KBr pellet, mix approximately 1 mg of the
sample with 100 mg of dry KBr powder and press into a transparent disk.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Spectral Range: 4000-400 cm™1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32.

o Data Processing: A background spectrum of the empty ATR crystal or a pure KBr pellet
should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of Boc-Phe-Gly-OH (approximately 1 mg/mL)
in a suitable solvent such as methanol or acetonitrile/water.

¢ Instrumentation: An electrospray ionization (ESI) mass spectrometer.

o Data Acquisition (Positive lon Mode):

[¢]

lonization Mode: Electrospray lonization (ESI).

o

Polarity: Positive.

o

Mass Range: 100-500 m/z.

[¢]

Capillary Voltage: 3-4 kV.

[e]

Cone Voltage: 20-30 V.
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» Data Acquisition (Negative lon Mode):

o

lonization Mode: Electrospray lonization (ESI).

[¢]

Polarity: Negative.

[e]

Mass Range: 100-500 m/z.

[e]

Capillary Voltage: -2.5 to -3.5 kV.

(¢]

Cone Voltage: -20 to -30 V.

o Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion
peaks (e.g., [M+H]*, [M+Na]*, [M-H]~) and to confirm the molecular weight of the compound.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of Boc-
Phe-Gly-OH.
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Workflow for Spectroscopic Analysis of Boc-Phe-Gly-OH
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Caption: Workflow for the spectroscopic characterization of Boc-Phe-Gly-OH.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of Boc-Phe-Gly-OH: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558098#spectroscopic-data-for-boc-phe-gly-oh-nmr-
ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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